molecular formula C9H11NO3 B14319242 Methyl 5-ethyl-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 106154-38-5

Methyl 5-ethyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B14319242
CAS No.: 106154-38-5
M. Wt: 181.19 g/mol
InChI Key: XMDFIMRPSNLCOJ-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a dihydropyridine ring with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method is advantageous due to its simplicity and the availability of starting materials. The reaction is usually carried out in an inert atmosphere at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-ethyl-6-oxo-1,6-dihydropyridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-ethyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular pathways makes it a promising candidate for therapeutic applications.

Properties

CAS No.

106154-38-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5-ethyl-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-6-4-5-7(9(12)13-2)10-8(6)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

XMDFIMRPSNLCOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(NC1=O)C(=O)OC

Origin of Product

United States

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